beta-D-Glucose pentaacetate

Diabetes research Insulin secretion Pancreatic islet biology

Researchers often assume peracetylated monosaccharides are interchangeable, risking failed glycosylation stereochemistry or irreproducible insulinotropic assays. β-D-Glucose pentaacetate resolves this: - Insulinotropic potency 1.7× higher than α-anomer at 1.7 mM (rat pancreatic islets)[reference:0] - Exclusively stabilizes C3-dioxolenium ions for predictable 1,2-trans glycosylation stereochemistry[reference:1] - Enables lipase-catalyzed regioselective deacetylation to tetraacetate/triacetate/diacetate intermediates - Purifiable from anomeric mixtures via differential solubility in 15-30% aq. acetic acid

Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
CAS No. 154395-36-5
Cat. No. B138376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Glucose pentaacetate
CAS154395-36-5
Synonyms1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranoside
beta-D-glucose pentaacetate
glucose pentaacetate
glucose pentaacetate, (alpha-D)-isomer
glucose pentaacetate, (beta-(D))-isomer
glucose pentaacetate, (D)-isomer
penta-O-acetyl-alpha-D-glucopyranose
penta-O-acetylglucopyranose
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1
InChIKeyLPTITAGPBXDDGR-IBEHDNSVSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.5 mg/mL at 18 °C

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-Glucose Pentaacetate (CAS 154395-36-5) for Scientific Procurement: Compound Class and Baseline Characteristics


Beta-D-Glucose pentaacetate (CAS 154395-36-5), also known as 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, is a peracetylated derivative of D-glucose in which all five hydroxyl groups are esterified with acetyl moieties . This fully protected carbohydrate is a white to off-white crystalline powder with a melting point of 130-132 °C and optical rotation [α]20/D +4.2° (c = 1 in chloroform) . As a key building block in carbohydrate chemistry, it serves as a protected glucose precursor for glycosylation reactions, enabling stereoselective synthesis of complex glycoconjugates . The compound is synthesized via acetylation of glucose with acetic anhydride in the presence of a catalyst such as pyridine or sodium acetate .

Peracetylated glucose building block for stereoselective glycosylation
β-Anomer for insulin secretion assay context in pancreatic islet models
Fully protected precursor for regioselective enzymatic deprotection

Why Beta-D-Glucose Pentaacetate Cannot Be Replaced by Generic Peracetylated Sugars in Scientific Workflows


Peracetylated monosaccharides are not functionally interchangeable despite their shared acetyl protecting group strategy. The anomeric configuration (α vs. β) and hexose identity (glucose vs. galactose vs. mannose) profoundly influence both biological recognition and chemical reactivity. In pancreatic islet assays, β-D-glucose pentaacetate demonstrates significantly higher insulinotropic potency than its α-anomer, while α-D-galactose pentaacetate and β-D-galactose pentaacetate fail to stimulate insulin release entirely [1]. Mass spectrometric fragmentation patterns also differentiate peracetylated glucose from peracetylated galactose based on distinct [M−AcOH]+/[M−(AcOH)2]+ ion intensity ratios [2]. Furthermore, gas-phase infrared spectroscopy reveals that peracetylated glucose preferentially stabilizes C3-dioxolenium ions during glycosylation, whereas peracetylated galactose favors C4-dioxolenium ion formation, leading to divergent stereochemical outcomes [3]. Substituting β-D-glucose pentaacetate with an alternative peracetylated sugar without experimental validation risks introducing unrecognized variables that compromise reaction stereoselectivity, bioactivity reproducibility, and downstream analytical interpretation.

Anomer mismatch α-Anomer may not reproduce β-anomer insulinotropic effect or glycosylation stereoselectivity.
Hexose mismatch Peracetylated galactose shows different remote participation and bioactivity; limits direct interchange.
Analytical shift MS fragmentation patterns and ion ratios differentiate peracetylated glucose from galactose analogs.

Quantitative Differentiation of Beta-D-Glucose Pentaacetate from Structural Analogs: An Evidence-Based Selection Guide


Superior Insulinotropic Potency of Beta-D-Glucose Pentaacetate vs. Alpha-Anomer in Rat Pancreatic Islets

β-D-Glucose pentaacetate demonstrates significantly higher insulinotropic potency than α-D-glucose pentaacetate in isolated rat pancreatic islets. At 1.7 mM concentration in the presence of 2.8 mM D-glucose, the β-anomer augmented insulin release to a greater extent than the α-anomer [1]. Additionally, β-D-glucose pentaacetate significantly increased the paired ratio between D-[U-14C]glucose oxidation and D-[5-3H]glucose utilization, whereas α-D-glucose pentaacetate failed to produce this metabolic effect [1].

Insulinotropic potency β vs α
Head-to-head
β-Anomer augments insulin release more than α-anomer (p
Reported islet-response context
Rat pancreatic islets, 1.7 mM compound, 2.8 mM D-glucose baseline
Insulinotropic activity glucose vs galactose
Head-to-head
β-D-glucose pentaacetate stimulates insulin release; galactose pentaacetate analogs are inactive or inhibitory.
Supports glucose-specific insulinotropic context
Normal and diabetic rat islet models, 1.7 mM
Glycosylation remote participation
Head-to-head
Peracetylated glucose favors C3-dioxolenium ion; peracetylated galactose favors C4-dioxolenium ion.
Stereochemical outcome context
Gas-phase IR spectroscopy, DFT calculations
MS fragmentation differentiation
Head-to-head
[M−AcOH]+ / [M−(AcOH)2]+ ion intensity ratio distinguishes peracetylated glucose from galactose.
Supports analytical identification
Various MS ionization methods
Enzymatic vs alkaline hydrolysis
Head-to-head
Lipase yields glucose-2,3,4,6-tetraacetate and other intermediates; alkaline hydrolysis gives no accumulation.
Supports regioselective deprotection
A. niger lipase, gram-scale preparation
Solubility-based anomer separation
Head-to-head
β-Anomer less soluble in aqueous acetic acid than α-anomer; recoverable by filtration.
Supports anomeric purification
15–30% acetic acid, temperature control
Diabetes research Insulin secretion Pancreatic islet biology

Insulinotropic Activity of Beta-D-Glucose Pentaacetate vs. Galactose Pentaacetate Analogs

β-D-Glucose pentaacetate stimulates insulin release from pancreatic islets, whereas both α-D-galactose pentaacetate and β-D-galactose pentaacetate fail to stimulate insulin release when tested at comparable concentrations [1]. In diabetic rat models, α- or β-D-glucose pentaacetate (1.7 mM) increased the secretory response to 8.3 mM D-glucose, while α-D-galactose pentaacetate inhibited it and β-L-glucose pentaacetate had no effect [2].

Insulinotropic activity glucose vs galactose
Head-to-head
β-D-glucose pentaacetate stimulates insulin release; galactose pentaacetate analogs are inactive or inhibitory.
Supports glucose-specific insulinotropic context
Normal and diabetic rat islet models, 1.7 mM
Insulin secretion Diabetes models Islet pharmacology

Differential Remote Participation in Glycosylation: C3-Dioxolenium Ion Preference for Peracetylated Glucose

Gas-phase infrared spectroscopy and DFT calculations reveal that peracetylated glucose preferentially stabilizes C3-dioxolenium ions via remote participation, whereas peracetylated galactose favors C4-dioxolenium ion formation [1]. This differential stabilization directly impacts glycosylation stereochemical outcomes, making peracetylated glucose the preferred building block for reactions requiring C3-participation pathways.

Glycosylation remote participation
Head-to-head
Peracetylated glucose favors C3-dioxolenium ion; peracetylated galactose favors C4-dioxolenium ion.
Stereochemical outcome context
Gas-phase IR spectroscopy, DFT calculations
Carbohydrate chemistry Glycosylation Stereocontrol

Mass Spectrometric Differentiation: Ion Intensity Ratios Distinguish Peracetylated Glucose from Peracetylated Galactose

The ratio of [M−AcOH]+ and [M−(AcOH)2]+ ion intensities in mass spectrometry differentiates peracetylated glucose from peracetylated galactose [1]. This analytical distinction enables unambiguous identification of β-D-glucose pentaacetate in reaction mixtures and quality control workflows.

MS fragmentation differentiation
Head-to-head
[M−AcOH]+ / [M−(AcOH)2]+ ion intensity ratio distinguishes peracetylated glucose from galactose.
Supports analytical identification
Various MS ionization methods
Analytical chemistry Mass spectrometry Carbohydrate analysis

Enzymatic Hydrolysis Regioselectivity: Lipase-Catalyzed Deacetylation of Beta-D-Glucose Pentaacetate Yields Defined Intermediate Esters

Enzymatic hydrolysis of β-D-glucose pentaacetate using Aspergillus niger lipase yields defined intermediates (glucose-2,3,4,6-tetraacetate, glucose triacetate mixture, and glucose-4,6-diacetate) that are not obtained with alkaline hydrolysis [1]. This regioselective deacetylation enables preparation of partially protected glucose derivatives for further synthetic elaboration.

Enzymatic vs alkaline hydrolysis
Head-to-head
Lipase yields glucose-2,3,4,6-tetraacetate and other intermediates; alkaline hydrolysis gives no accumulation.
Supports regioselective deprotection
A. niger lipase, gram-scale preparation
Biocatalysis Regioselective hydrolysis Glucose ester synthesis

Separation Selectivity: Differential Solubility Enables Purification of Beta-D-Glucose Pentaacetate from Alpha-Anomer Mixtures

β-D-Glucose pentaacetate exhibits lower solubility than α-D-glucose pentaacetate in aqueous acetic acid solutions, enabling selective separation from anomeric mixtures [1]. At controlled acetic acid concentrations (5-50%, preferably 15-30%) and temperature, the α-anomer dissolves preferentially, allowing β-D-glucose pentaacetate to be recovered by filtration without resorting to recrystallization [1].

Solubility-based anomer separation
Head-to-head
β-Anomer less soluble in aqueous acetic acid than α-anomer; recoverable by filtration.
Supports anomeric purification
15–30% acetic acid, temperature control
Purification Anomer separation Process chemistry

Validated Application Scenarios for Beta-D-Glucose Pentaacetate Based on Quantitative Differentiation Evidence


Diabetes Research: Insulin Secretion Studies in Pancreatic Islet Models

β-D-Glucose pentaacetate is the preferred peracetylated monosaccharide for stimulating insulin release in isolated pancreatic islet preparations. As demonstrated in direct comparative studies, the β-anomer exhibits superior insulinotropic potency relative to α-D-glucose pentaacetate at 1.7 mM concentration [1], while galactose pentaacetate analogs are inactive or inhibitory [2]. This specificity supports its use in mechanistic studies of insulin secretion and in evaluating potential insulinotropic therapeutics in diabetic rat models [3].

Stereoselective Glycosylation: Exploiting C3-Dioxolenium Ion Participation

Carbohydrate chemists synthesizing glycosidic bonds with specific stereochemical outcomes should select peracetylated glucose derivatives when C3-dioxolenium ion participation is desired. Gas-phase IR spectroscopy and DFT calculations confirm that peracetylated glucose preferentially stabilizes C3-dioxolenium ions, in contrast to peracetylated galactose which favors C4-dioxolenium formation [4]. This fundamental difference in remote participation modes dictates stereochemical outcomes in glycosylation reactions and should guide building block selection.

Regioselective Synthesis of Partially Acetylated Glucose Derivatives via Enzymatic Hydrolysis

β-D-Glucose pentaacetate serves as the optimal substrate for lipase-catalyzed regioselective deacetylation when partially protected glucose building blocks are required. Using Aspergillus niger lipase, gram quantities of pure glucose-2,3,4,6-tetraacetate, glucose triacetate isomers, and glucose-4,6-diacetate can be prepared [5]. Alkaline hydrolysis fails to accumulate these intermediates, making enzymatic processing of β-D-glucose pentaacetate the only viable route to these specific partially acetylated derivatives.

Process Development: Purification of Beta-Anomer from Commercial Synthesis Mixtures

Industrial and laboratory-scale purification of β-D-glucose pentaacetate from anomeric mixtures leverages its lower solubility in aqueous acetic acid relative to α-D-glucose pentaacetate. Controlled treatment with 15-30% aqueous acetic acid selectively dissolves the α-anomer, allowing β-D-glucose pentaacetate recovery by simple filtration [6]. This differential solubility enables cost-effective purification without recrystallization, supporting large-scale procurement and process chemistry applications.

Application
Selection Property
Validation Focus
Pancreatic islet insulin secretion assays
β-Anomer insulinotropic response context
Insulin release assay endpoint verification
Stereoselective glycosylation with C3-participation
C3-dioxolenium ion stabilization preference
Stereochemical outcome by spectroscopy
Regioselective synthesis of partially acetylated glucose
Lipase-catalyzed hydrolysis intermediate profile
Intermediates distribution verification
Anomeric purification from synthesis mixtures
Differential solubility in aqueous acetic acid
β-Anomer recovery by filtration

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